molecular formula C10H14N6 B8682456 1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine

1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B8682456
M. Wt: 218.26 g/mol
InChI Key: VTVXDLZJUJQCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2), making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of a pyrazole intermediate, which is then reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its CDK2 inhibitory activity.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine involves its binding to the active site of CDK2, inhibiting its activity. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound interacts with key amino acid residues in the CDK2 active site, forming hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidine core and the piperidine moiety. This unique structure contributes to its potent CDK2 inhibitory activity and its potential as a therapeutic agent .

Properties

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H14N6/c11-9-8-5-15-16(10(8)14-6-13-9)7-1-3-12-4-2-7/h5-7,12H,1-4H2,(H2,11,13,14)

InChI Key

VTVXDLZJUJQCPO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=NC=NC(=C3C=N2)N

Origin of Product

United States

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